Pyridine-2-aldoxime

Übersicht

Beschreibung

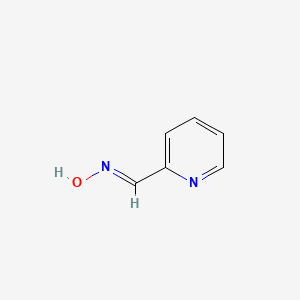

Pyridine-2-aldoxime is a chemical compound with the molecular formula C₆H₆N₂O. It is a derivative of pyridine, where the aldehyde group is replaced by an aldoxime group. This compound is known for its significant role in medicinal chemistry, particularly as an antidote for organophosphate poisoning. This compound is also used as an intermediate in the synthesis of various pharmacological derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The classical method for synthesizing pyridine-2-aldoxime involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine. This reaction can be carried out in various solvents such as methanol, ethanol, isopropyl alcohol, or water, often in the presence of a base like sodium hydroxide or sodium carbonate . The reaction conditions typically include moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine-2-aldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.

Reduction: Reduction of this compound can yield pyridine-2-methanol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include pyridine-2-carboxylic acid, pyridine-2-methanol, and various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Antidotal Applications in Organophosphate Poisoning

Pyridine-2-aldoxime methiodide is primarily recognized for its role in treating poisoning caused by organophosphate compounds, which are widely used as pesticides. Organophosphates inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and resultant cholinergic toxicity. This compound acts as a reactivator of acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thus restoring enzyme activity.

Case Studies: Efficacy in Clinical Settings

A study published in JAMA highlighted the effectiveness of PAM in five cases of alkylphosphate poisoning among farm workers exposed to parathion. The administration of PAM resulted in rapid reactivation of cholinesterase and alleviation of symptoms such as muscular fasciculation, which were not mitigated by atropine alone .

In a systematic review assessing the utility of 2-PAM in acute organophosphate poisoning, it was found that while atropine remains a cornerstone treatment, the addition of 2-PAM did not significantly improve outcomes compared to atropine alone . However, its use is still advocated in many clinical settings due to its rapid action and ability to address specific symptoms.

Complexation with Metals

This compound has also been investigated for its ability to form complexes with various metal ions. Research has shown that it can complex with transition metals such as manganese, iron, cobalt, nickel, and palladium. The stoichiometry and stability constants of these complexes have been determined through potentiometric titrations.

| Metal Ion | Complex Stoichiometry | Color of Complex |

|---|---|---|

| Cobalt | 2:1 | Yellow to Red |

| Nickel | 1:1 | Green |

| Iron | Variable | Brownish |

This property is significant for applications in analytical chemistry where this compound can be used as a reagent for detecting metal ions .

Research on Synthesis and Derivatives

The synthesis of this compound and its derivatives has been a subject of research aimed at improving its efficacy and reducing potential side effects. A study conducted by the US Army Edgewood Arsenal explored new synthetic routes for producing 2-pyridine aldoximes, emphasizing the need for efficient production methods due to their potential therapeutic applications against organophosphate poisoning .

Limitations and Considerations

Despite its advantages, there are limitations associated with the use of this compound. Meta-analysis suggests that while it can reactivate cholinesterase, its overall impact on mortality rates and severe complications remains inconclusive . Additionally, variations in access to healthcare resources can influence treatment outcomes in different regions.

Wirkmechanismus

Pyridine-2-aldoxime exerts its effects primarily by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds. The aldoxime group binds to the phosphorylated enzyme, displacing the phosphate group and restoring the enzyme’s activity. This reactivation allows the breakdown of accumulated acetylcholine, thereby alleviating the toxic effects of organophosphate poisoning .

Vergleich Mit ähnlichen Verbindungen

Obidoxime: Another oxime-based antidote with a similar mechanism of action.

HI-6: A more potent oxime reactivator used in severe cases of poisoning.

Uniqueness: Pyridine-2-aldoxime is unique due to its specific binding affinity and reactivation efficiency for acetylcholinesterase. Compared to other oximes, it offers a balanced profile of efficacy and safety, making it a valuable compound in both research and clinical settings .

Biologische Aktivität

Pyridine-2-aldoxime, commonly referred to as 2-PAM (this compound methiodide), is a compound that has garnered significant attention due to its biological activity, particularly in the context of antidotal therapy for organophosphate poisoning. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphate compounds. Organophosphates, commonly used as pesticides and nerve agents, inhibit AChE, leading to the accumulation of acetylcholine at synapses and resulting in cholinergic toxicity. 2-PAM acts by cleaving the bond between the organophosphate and AChE, restoring the enzyme's activity.

Therapeutic Applications

1. Antidotal Therapy for Organophosphate Poisoning:

- Case Studies: In a notable study involving five farm workers exposed to parathion (an organophosphate), administration of 2-PAM demonstrated rapid reactivation of cholinesterase and alleviation of symptoms such as muscular fasciculation. The patients received both oral and intravenous doses without significant side effects, highlighting 2-PAM's efficacy as an antidote .

- Efficacy Comparison: Research indicates that 2-PAM is more effective than other antidotes like obidoxime in certain cases, with a reported survival rate of 100% among patients treated with 2-PAM compared to higher mortality rates with obidoxime .

2. Antimicrobial Activity:

- Recent studies have also explored the antimicrobial properties of pyridine derivatives, including 2-PAM. Compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Table: Summary of Biological Activities of this compound

Case Studies and Clinical Evidence

The clinical utility of this compound has been documented in various case studies:

- Namba et al. (1958) reported that intravenous administration of PAM resulted in rapid symptom relief in patients suffering from acute alkylphosphate poisoning. Cholinesterase levels were restored, confirming its reactivation capability .

- A comparative study indicated that patients receiving 2-PAM had significantly lower rates of hepatotoxicity compared to those treated with obidoxime, further supporting its safety profile .

Eigenschaften

IUPAC Name |

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine-2-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.